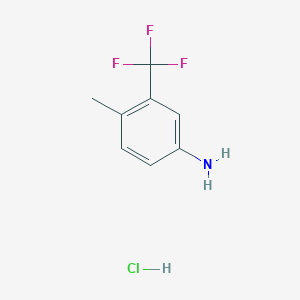

4-Methyl-3-(trifluoromethyl)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-5-2-3-6(12)4-7(5)8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNHAEBMBLWGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Methyl-3-(trifluoromethyl)aniline

Introduction

4-Methyl-3-(trifluoromethyl)aniline is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group on the aniline core, imparts desirable properties such as enhanced metabolic stability and increased lipophilicity to the final active ingredients.[1] This guide provides an in-depth technical overview of the most industrially viable synthetic routes to this important intermediate, with a focus on the practical considerations and underlying chemical principles that govern these processes. We will explore the key starting materials, reaction mechanisms, and process considerations necessary for the successful and scalable synthesis of 4-Methyl-3-(trifluoromethyl)aniline.

Strategic Synthesis: The Two-Step Approach from 2-(Trifluoromethyl)toluene

The most common and economically viable industrial synthesis of 4-Methyl-3-(trifluoromethyl)aniline is a two-step process commencing with 2-(trifluoromethyl)toluene (also known as 2-methylbenzotrifluoride).[2] This strategy involves an initial electrophilic nitration of the aromatic ring, followed by the reduction of the resulting nitro intermediate to the desired aniline.[2] This pathway is favored due to the ready availability and relatively low cost of the starting material.

Caption: Overall synthetic workflow for 4-Methyl-3-(trifluoromethyl)aniline.

Step 1: Electrophilic Nitration of 2-(Trifluoromethyl)toluene

The initial step in the synthesis is the regioselective nitration of 2-(trifluoromethyl)toluene to yield 4-nitro-2-(trifluoromethyl)toluene. This is a classic example of an electrophilic aromatic substitution reaction.[3]

The Underlying Mechanism

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]

The methyl group (-CH₃) is an activating, ortho-, para-directing group due to its electron-donating inductive effect. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. In the case of 2-(trifluoromethyl)toluene, the directing effects of these two substituents are synergistic. The ortho- and para-directing influence of the methyl group, combined with the meta-directing influence of the trifluoromethyl group, strongly favors the introduction of the nitro group at the C4 position, which is para to the methyl group and meta to the trifluoromethyl group.

Caption: Simplified mechanism of electrophilic nitration.

Experimental Protocol: Nitration of 2-(Trifluoromethyl)toluene

The following is a representative laboratory-scale protocol for the nitration of 2-(trifluoromethyl)toluene. Caution: This reaction is highly exothermic and requires careful temperature control. Nitric acid is extremely corrosive and a strong oxidizer.[5] Appropriate personal protective equipment (PPE) should be worn at all times.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to between 0 and 5 °C.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Addition of Starting Material: Once the nitrating mixture has cooled, add 2-(trifluoromethyl)toluene dropwise from the dropping funnel, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude 4-nitro-2-(trifluoromethyl)toluene will precipitate as a solid or an oil.

-

Isolation: Isolate the crude product by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).

-

Washing: Wash the isolated product with water, followed by a dilute solution of sodium bicarbonate to neutralize any residual acid, and then again with water.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude 4-nitro-2-(trifluoromethyl)toluene. This crude product is often of sufficient purity for the subsequent reduction step.

Step 2: Reduction of 4-Nitro-2-(trifluoromethyl)toluene

The second and final step is the reduction of the nitro group of 4-nitro-2-(trifluoromethyl)toluene to an amino group, yielding 4-Methyl-3-(trifluoromethyl)aniline. For industrial-scale production, two primary methods are employed: the Béchamp reduction and catalytic hydrogenation.[6][7]

Method A: Béchamp Reduction

The Béchamp reduction, first reported in 1854, utilizes iron metal in the presence of an acid, typically hydrochloric acid.[8] It is a robust and cost-effective method that is still widely used in industry.[7]

The Béchamp reduction is a heterogeneous reaction that occurs on the surface of the iron particles.[8] The overall process involves the transfer of electrons from the iron metal to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[8] The acidic medium facilitates the reaction and the dissolution of the iron oxides formed. The overall stoichiometry of the reaction is:

4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄

The following protocol is adapted from patent literature and provides a detailed procedure for the Béchamp reduction of 4-nitro-2-(trifluoromethyl)toluene.[2][9]

-

Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge water, iron powder, and a catalytic amount of concentrated hydrochloric acid.

-

Heating: Heat the mixture to approximately 70 °C with vigorous stirring.

-

Addition of Nitro Compound: Slowly add the 4-nitro-2-(trifluoromethyl)toluene dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to heat the mixture at reflux (around 100 °C) for several hours until the reaction is complete, as determined by TLC or GC analysis.[9]

-

Work-up and Isolation: After cooling, the reaction mixture is typically made basic with an aqueous solution of sodium carbonate or sodium hydroxide to precipitate iron salts. The product can then be isolated by steam distillation or extraction with an organic solvent like toluene or dichloromethane.

-

Purification: The crude 4-Methyl-3-(trifluoromethyl)aniline can be purified by vacuum distillation or by recrystallization of a salt form (e.g., the hydrochloride or tartrate salt).[2] A reported yield for this process is around 61% with a purity of over 98%.[2][9]

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner and often more efficient alternative to the Béchamp reduction, particularly for large-scale production where waste disposal is a significant concern.[7] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and hydrogen gas.[6]

In catalytic hydrogenation, both the nitro compound and hydrogen are adsorbed onto the surface of the catalyst. The catalyst facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group to the amine. The reaction proceeds through the same nitroso and hydroxylamine intermediates as the Béchamp reduction.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tsijournals.com [tsijournals.com]

- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 9. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application of 4-Methyl-3-(trifluoromethyl)aniline in Agrochemical Formulation: A Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Methyl-3-(trifluoromethyl)aniline as a key intermediate in the synthesis and formulation of agrochemicals, with a primary focus on the fungicide flutolanil. This guide delves into the synthesis of the active ingredient, detailed formulation protocols, and robust quality control methodologies.

Introduction: The Significance of Fluorinated Anilines in Agrochemicals

4-Methyl-3-(trifluoromethyl)aniline is a critical building block in the synthesis of various agrochemicals, prized for the unique physicochemical properties imparted by its trifluoromethyl group.[1] This electron-withdrawing group can enhance the metabolic stability, lipophilicity, and binding affinity of the final active ingredient to its target site.[2] Its application is prominently exemplified in the production of flutolanil, a systemic fungicide effective against a range of plant pathogenic fungi.[3]

Table 1: Physicochemical Properties of 4-Methyl-3-(trifluoromethyl)aniline

| Property | Value | Reference |

| CAS Number | 65934-74-9 | [1] |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 204 °C | [1] |

| Density | 1.220 g/mL at 25 °C | [1] |

Synthesis of the Active Ingredient: Flutolanil

Flutolanil, chemically known as N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)benzamide, is synthesized via an amide coupling reaction between an aniline derivative and a benzoyl chloride derivative.[3] While the specific aniline used for commercial flutolanil is 3-isopropoxyaniline, this guide will focus on the analogous synthesis using 4-Methyl-3-(trifluoromethyl)aniline to produce a structurally related compound, demonstrating the utility of this intermediate.

Synthesis Pathway Overview

The synthesis involves the acylation of 4-Methyl-3-(trifluoromethyl)aniline with 2-(trifluoromethyl)benzoyl chloride. This reaction forms the stable amide bond that is central to the structure of many succinate dehydrogenase inhibitor (SDHI) fungicides.

Caption: Synthesis of a Flutolanil Analogue.

Laboratory Synthesis Protocol: N-(4-methyl-3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide

This protocol details the laboratory-scale synthesis of a flutolanil analogue. Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (goggles, lab coat, gloves) is mandatory. 2-(Trifluoromethyl)benzoyl chloride is corrosive and moisture-sensitive.

Materials and Reagents:

-

4-Methyl-3-(trifluoromethyl)aniline

-

2-(Trifluoromethyl)benzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (optional, for scaled-up reactions)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 30°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Agrochemical Formulation Protocols

The efficacy of an active ingredient like a flutolanil analogue is highly dependent on its formulation. The choice of formulation type is dictated by the physicochemical properties of the active ingredient, the target crop and pest, and application methods.[4]

Suspension Concentrate (SC) Formulation

SC formulations are stable dispersions of solid active ingredients in an aqueous medium.[5] They are a popular choice for water-insoluble actives like flutolanil.[6]

Table 2: Example Recipe for a Flutolanil Analogue 200 g/L SC Formulation

| Component | Function | Typical % (w/w) |

| Flutolanil Analogue (Technical, >95%) | Active Ingredient | 20.0 |

| Propylene Glycol | Antifreeze | 5.0 |

| Anionic Dispersant (e.g., lignosulfonate) | Dispersing Agent | 3.0 |

| Non-ionic Surfactant (e.g., ethoxylated alcohol) | Wetting Agent | 2.0 |

| Silicone-based Antifoam | Antifoaming Agent | 0.5 |

| Xanthan Gum (2% pre-gel) | Thickener/Suspending Agent | 10.0 |

| Biocide | Preservative | 0.2 |

| Water | Carrier | to 100 |

Protocol for SC Formulation Preparation:

-

Aqueous Phase Preparation: In a suitable vessel, mix the water, propylene glycol, and biocide.

-

Thickener Hydration: Slowly add the xanthan gum pre-gel to the aqueous phase while stirring to create a viscous solution.

-

Mill Base Preparation: To the thickened aqueous phase, add the dispersing and wetting agents and stir until fully dissolved. Then, slowly add the technical flutolanil analogue powder while stirring to form a slurry (the mill base).

-

Wet Milling: Transfer the mill base to a bead mill. Mill until the desired particle size distribution is achieved (typically a D90 of less than 10 µm). Monitor particle size during milling.

-

Finalization: Add the antifoaming agent and stir gently to incorporate.

Caption: Suspension Concentrate (SC) Formulation Workflow.

Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a suspension before application.[7] They are a cost-effective formulation option.

Table 3: Example Recipe for a Flutolanil Analogue 70% WP Formulation

| Component | Function | Typical % (w/w) |

| Flutolanil Analogue (Technical, >95%) | Active Ingredient | 70.0 |

| Anionic Surfactant (e.g., sodium dodecyl sulfate) | Wetting Agent | 2.0 |

| Anionic Polymer (e.g., sodium lignosulfonate) | Dispersing Agent | 5.0 |

| Kaolin or Silica | Carrier/Diluent | to 100 |

Protocol for WP Formulation Preparation:

-

Pre-blending: In a suitable blender, combine the technical flutolanil analogue, wetting agent, dispersing agent, and a portion of the carrier. Blend until a homogenous mixture is obtained.

-

Milling: Pass the pre-blend through an air mill or hammer mill to reduce the particle size and ensure intimate mixing of the components.

-

Final Blending: Add the remaining carrier to the milled powder and blend until uniform.

Quality Control and Analytical Protocols

Robust quality control is essential to ensure the stability, efficacy, and safety of agrochemical formulations.

Active Ingredient Content Determination by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantitative analysis of the flutolanil analogue in technical material and formulated products.

Table 4: HPLC Method Parameters for Flutolanil Analogue Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Internal/External Standard | Use of a suitable internal or external standard for quantification |

Protocol for Sample Preparation and Analysis:

-

Standard Preparation: Accurately weigh a known amount of the flutolanil analogue reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation (WP): Accurately weigh an amount of the WP formulation containing a known theoretical amount of the active ingredient. Disperse it in a known volume of solvent, sonicate to ensure complete dissolution of the active, and filter through a 0.45 µm filter.

-

Sample Preparation (SC): Accurately weigh an amount of the SC formulation. Disperse it in a known volume of solvent, sonicate, and filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the concentration of the flutolanil analogue in the sample by comparing the peak area with the calibration curve generated from the reference standards.

Physical and Chemical Stability Testing

Formulated products must undergo stability testing to ensure they maintain their physical and chemical properties over time under various storage conditions. Key tests include:

-

Suspensibility: Measures the ability of a WP or diluted SC to remain suspended in water.[4]

-

Wettability: Determines the time it takes for a WP to become completely wetted when added to water.[4]

-

Particle Size Analysis: Monitors for any changes in particle size, which can indicate instability such as crystal growth.

-

Accelerated Storage Stability: Samples are stored at elevated temperatures (e.g., 54 °C for 14 days) to predict long-term stability.

Structure-Activity Relationship (SAR) Insights

The fungicidal activity of flutolanil and its analogues is attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3][4] The specific substitution pattern on the aniline ring plays a crucial role in the molecule's ability to bind to the target enzyme.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the 3-position can influence the electronics of the aniline ring and the amide bond, potentially enhancing binding interactions with the SDH enzyme. It also increases the lipophilicity of the molecule, which can facilitate its transport to the target site within the fungal cell.[2]

-

Methyl Group: The methyl group at the 4-position provides steric bulk and can influence the overall conformation of the molecule, which may be important for optimal fitting into the binding pocket of the SDH enzyme.

Caption: Structure-Activity Relationship of the Flutolanil Analogue.

Conclusion

4-Methyl-3-(trifluoromethyl)aniline is a valuable intermediate for the synthesis of novel agrochemicals. This guide provides a foundational framework for the synthesis of a flutolanil analogue, its formulation into common agrochemical preparations, and the necessary quality control procedures. The principles and protocols outlined herein can be adapted and optimized by researchers to develop new and effective crop protection solutions.

References

-

PubChem. Flutolanil. National Center for Biotechnology Information. [Link]

-

FLUTOLANIL Fungicide Technical Information. [Link]

-

Croda Agriculture. Wettable powder (WP) formulations. [Link]

-

MDPI. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. [Link]

- Google Patents. Preparation method of 4-methyl-3-trifluoromethyl phenylamine.

-

EPA. EPA Review of Flutolanil in water, 48796401. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Journal of Applied Biological Sciences. PREPARATION OF WETTABLE POWDER FORMULATION OF BACILLUS THURINGIENSIS KD2. [Link]

-

PubMed. Total determination of residual flutolanil and its metabolites in livestock products and seafood using liquid chromatography-tandem mass spectrometry. [Link]

- Google Patents.

-

ResearchGate. Structure–activity relationship of compounds. [Link]

- Google Patents.

-

ResearchGate. Online solid phase extraction LC–MS/MS method for the analysis of succinate dehydrogenase inhibitor fungicides and its applicability to surface water samples. [Link]

-

PMC. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

-

Turkish Journal of Veterinary & Animal Sciences. Development and validation of a high-performance liquid chromatography method for the simultaneous determination of selected varroacidal active substances in bee health products. [Link]

-

MDPI. Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of Tschimganin Analogs. [Link]

-

ResearchGate. Preparation of Spray-Dried Wettable Powder Formulations of Bacillus thuringiensis -Based Biopesticides. [Link]

-

Croda Agriculture. Suspension concentrate (SC) guide. [Link]

-

International Journal of Economic and Environmental Geology. Simultaneous Determination of Dimethomorph and Chlorothalonil in Pesticide Formulation: HPLC Method Development and Validation. [Link]

-

Scribd. Preparation of Spray-Dried Wettable Powder Formul. [Link]

Sources

- 1. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Flutolanil | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nichino.co.jp [nichino.co.jp]

- 5. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]

- 6. fao.org [fao.org]

- 7. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Methyl-3-(trifluoromethyl)aniline

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding affinities.[1][2] 4-Methyl-3-(trifluoromethyl)aniline is an exemplary building block, offering a unique substitution pattern that can be leveraged to create structurally diverse and novel heterocyclic compounds.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of key heterocyclic systems—quinolines, indoles, pyrroles, and pyrazoles—using 4-methyl-3-(trifluoromethyl)aniline as a common precursor. The methodologies are presented not merely as a sequence of steps, but with a focus on the underlying mechanistic principles and the rationale behind critical experimental choices, empowering researchers to adapt and innovate.

Section 1: Synthesis of 7-Methyl-8-(trifluoromethyl)quinoline via Skraup-Doebner-von Miller Reaction

The quinoline core is a privileged scaffold in numerous FDA-approved drugs. The Skraup synthesis is a robust, albeit often vigorous, method for constructing the quinoline ring system directly from an aniline.[6][7][8] The electron-withdrawing nature of the trifluoromethyl group deactivates the aniline ring, necessitating forceful reaction conditions. The use of a moderator like ferrous sulfate is critical to temper the highly exothermic nature of the reaction.[9][10]

Workflow for Skraup Synthesis

Caption: Workflow for the synthesis of 7-Methyl-8-(trifluoromethyl)quinoline.

Mechanistic Rationale

The Skraup synthesis proceeds through a series of well-defined steps.[6]

-

Acrolein Formation: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 4-methyl-3-(trifluoromethyl)aniline performs a conjugate addition to acrolein. The electron-withdrawing CF₃ group reduces the nucleophilicity of the aniline, making this a rate-limiting step that requires high temperatures.

-

Electrophilic Cyclization: The resulting aldehyde undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich aromatic ring, ortho to the activating amino group.

-

Dehydration & Oxidation: The cyclized intermediate is dehydrated to form a dihydroquinoline, which is then oxidized to the aromatic quinoline product. Nitrobenzene, often used in the classic Skraup reaction, can serve as the oxidizing agent; however, in this modified Doebner-von Miller approach, the reaction can proceed with in-situ generated oxidizing species or air oxidation under the harsh conditions.

Detailed Experimental Protocol

Materials:

-

4-Methyl-3-(trifluoromethyl)aniline (17.5 g, 0.1 mol)

-

Glycerol (27.6 g, 0.3 mol)

-

Concentrated Sulfuric Acid (H₂SO₄) (20 mL)

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (2.0 g)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methyl-3-(trifluoromethyl)aniline (0.1 mol), glycerol (0.3 mol), and ferrous sulfate heptahydrate (2.0 g).

-

With vigorous stirring, slowly add concentrated sulfuric acid (20 mL) through the dropping funnel over 30 minutes. An initial exotherm will be observed.

-

Heat the mixture in an oil bath. The reaction will become more exothermic. Carefully control the heating to maintain a gentle reflux at an internal temperature of 140-150°C for 3-4 hours.[10]

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Very carefully, dilute the viscous mixture with 200 mL of water.

-

Cool the flask in an ice bath and neutralize the mixture by slowly adding a 40% aqueous NaOH solution until it is strongly alkaline (pH > 10).

-

Set up for steam distillation. Steam distill the mixture until no more oily product is collected in the distillate.

-

Extract the distillate with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-methyl-8-(trifluoromethyl)quinoline.

Data Summary

| Product Name | Structure | Expected Yield | Physical State | Key Analytical Data (Predicted) |

| 7-Methyl-8-(trifluoromethyl)quinoline | 45-55% | Pale yellow oil or low-melting solid | ¹H NMR (CDCl₃): δ ~8.9 (dd), 8.1 (d), 7.5-7.6 (m, 2H), 7.4 (dd), 2.6 (s, 3H). ¹⁹F NMR (CDCl₃): δ ~ -60. |

Section 2: Synthesis of 6-Methyl-7-(trifluoromethyl)indole via Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound.[11][12] The reaction is catalyzed by Brønsted or Lewis acids and involves a key[1][1]-sigmatropic rearrangement.[13] The electronic properties of the trifluoromethyl group can influence the regioselectivity and rate of the cyclization step.

Workflow for Fischer Indole Synthesis

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 5. 4-甲基-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. iipseries.org [iipseries.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

Application Notes and Protocols for the Diazotization of 4-Methyl-3-(trifluoromethyl)aniline Hydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the diazotization of 4-Methyl-3-(trifluoromethyl)aniline hydrochloride. This document outlines the chemical principles, safety protocols, and detailed experimental procedures for the synthesis of the corresponding diazonium salt, a versatile intermediate in organic synthesis.

Introduction: The Significance of Diazonium Salts in Synthesis

Diazonium salts are a cornerstone of synthetic organic chemistry, serving as highly versatile intermediates for the introduction of a wide array of functional groups onto an aromatic ring.[1][2][3] The process, known as diazotization, involves the treatment of a primary aromatic amine with nitrous acid to form a diazonium salt.[4][5] These salts can then undergo a variety of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, to yield a diverse range of substituted aromatic compounds.[4][6]

4-Methyl-3-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry and materials science due to the presence of both a methyl and a trifluoromethyl group. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity in drug candidates. The diazotization of this aniline opens a gateway to a multitude of derivatives with potential applications in pharmaceutical and agrochemical development.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.

| Property | Value | Reference |

| Chemical Name | 4-Methyl-3-(trifluoromethyl)aniline | [7][8][9][10] |

| CAS Number | 65934-74-9 | [7][8][9] |

| Molecular Formula | C₈H₈F₃N | [7] |

| Molecular Weight | 175.15 g/mol | [9][11] |

| Appearance | Colorless to Yellow to Orange clear liquid | [7] |

| Boiling Point | 204 °C | [8][9][10] |

| Density | 1.220 g/mL at 25 °C | [8][9][10] |

| Refractive Index | n20/D 1.490 | [8][9][10] |

| Purity (GC) | min. 98.0 % | [7] |

The Mechanism of Diazotization

The diazotization reaction proceeds through a well-established mechanism initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid.[5][6]

Step 1: Formation of the Nitrosonium Ion: Sodium nitrite reacts with the strong acid (e.g., HCl) to generate nitrous acid (HNO₂), which is then protonated and subsequently loses a molecule of water to form the electrophilic nitrosonium ion.

Step 2: Nucleophilic Attack: The primary amine of 4-methyl-3-(trifluoromethyl)aniline acts as a nucleophile and attacks the nitrosonium ion, forming an N-N bond.[5][6][12]

Step 3: Deprotonation and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide.[5][12]

Step 4: Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (water). The departure of water results in the formation of the stable aryl diazonium ion.[5][6]

Caption: Mechanism of Diazotization.

Critical Safety Considerations: A Self-Validating System

Diazonium salts can be thermally unstable and potentially explosive, especially in the solid state.[6][13][14] Therefore, strict adherence to safety protocols is paramount.

-

Temperature Control: The reaction must be maintained at low temperatures, typically between 0 and 5 °C, to prevent the decomposition of the diazonium salt.[13][14][15][16] Exceeding this temperature range can lead to the uncontrolled evolution of nitrogen gas and potential side reactions.[17]

-

In Situ Generation and Use: Diazonium salts are almost always generated and used in situ without isolation.[6] This minimizes the risk associated with handling the potentially explosive solid.

-

Stoichiometry: A stoichiometric amount of sodium nitrite should be used to avoid an excess of nitrous acid, which can lead to unwanted side reactions.[13][14] The presence of excess nitrous acid can be checked using starch-iodide paper.

-

Ventilation: The reaction should be performed in a well-ventilated fume hood to safely vent any evolved gases, primarily nitrogen.[13][14][16]

-

Quenching: Upon completion of the subsequent reaction, any residual diazonium salt should be quenched. This can be achieved by the addition of a compound that readily reacts with the diazonium salt, such as a solution of sulfamic acid or urea.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, is mandatory. A blast shield is also recommended as an additional precaution.

Experimental Protocols

The following protocols provide a step-by-step guide for the diazotization of this compound and a subsequent Sandmeyer reaction as an example of its application.

Protocol for the Diazotization of this compound

This protocol details the in situ generation of the 4-Methyl-3-(trifluoromethyl)benzenediazonium chloride solution.

Materials and Reagents:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

Preparation of the Aniline Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of this compound in a mixture of concentrated hydrochloric acid and water. The dissolution may require gentle warming, after which the solution must be cooled to 0-5 °C in an ice-salt bath.

-

Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in distilled water.[15] Cool this solution in an ice bath.

-

Diazotization: Slowly add the pre-cooled sodium nitrite solution dropwise to the stirred aniline solution via the dropping funnel.[15] Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.[15]

-

Monitoring the Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.[15] Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, quench the excess with a small amount of urea or sulfamic acid until the starch-iodide test is negative.

-

In Situ Use: The resulting cold solution of 4-Methyl-3-(trifluoromethyl)benzenediazonium chloride is now ready for immediate use in subsequent reactions. Do not attempt to isolate the diazonium salt.

Caption: Experimental Workflow for Diazotization.

Application Protocol: Sandmeyer Reaction for Chlorination

This protocol demonstrates the conversion of the in situ generated diazonium salt to 4-Chloro-2-methyl-5-(trifluoromethyl)benzene.

Materials and Reagents:

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

-

The freshly prepared solution of 4-Methyl-3-(trifluoromethyl)benzenediazonium chloride

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Catalyst: In a separate reaction flask, prepare a solution or slurry of copper(I) chloride in concentrated hydrochloric acid.[15] Cool this mixture in an ice bath with vigorous stirring.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper(I) chloride solution.[15] Effervescence due to the evolution of nitrogen gas will be observed.[15] Control the rate of addition to maintain a manageable rate of gas evolution.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period (e.g., 30-60 minutes) to ensure complete decomposition of the diazonium salt and formation of the aryl chloride.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by techniques such as column chromatography or distillation to yield pure 4-Chloro-2-methyl-5-(trifluoromethyl)benzene.

Conclusion

The diazotization of this compound is a powerful and versatile synthetic tool. By following the detailed protocols and adhering strictly to the safety precautions outlined in these application notes, researchers can safely and efficiently generate the corresponding diazonium salt and utilize it in a wide range of synthetic transformations. The ability to introduce various functional groups onto this fluorinated aromatic scaffold is of significant interest in the development of new pharmaceuticals and other advanced materials.

References

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

-

ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]

-

ScienceDirect. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

-

Royal Society of Chemistry. Recent applications of arene diazonium salts in organic synthesis. Retrieved from [Link]

-

Allen Institute. Diazonium Salts | Reactions, Properties, Advantages & Uses. Retrieved from [Link]

-

ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

-

Thieme. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]

-

BYJU'S. Diazotization Reaction Mechanism. Retrieved from [Link]

-

PubMed Central. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

- Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

-

PubChem. 3-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

Vedantu. Key Applications of Diazonium Salts in Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

-

ResearchGate. (2012). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl.... Retrieved from [Link]

-

Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013, March 21). Diazotization safety. Retrieved from [Link]

-

University of Arizona Libraries. Diazotization of Aliphatic and Aromatic Amines. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved from [Link]

Sources

- 1. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]

- 3. Key Applications of Diazonium Salts in Chemistry [vedantu.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 [chemicalbook.com]

- 9. 4-甲基-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]

- 11. 3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]

The Strategic Role of 4-Methyl-3-(trifluoromethyl)aniline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Introduction: The Trifluoromethylaniline Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of specific inhibitors a key therapeutic strategy. Within the vast chemical space of potential inhibitors, molecules incorporating the 4-methyl-3-(trifluoromethyl)aniline scaffold have emerged as a recurring and highly successful motif.

The strategic placement of the trifluoromethyl (-CF3) group offers a multitude of advantages in drug design. This electron-withdrawing group significantly enhances the metabolic stability of the molecule by fortifying the adjacent C-H bonds against oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, the lipophilic nature of the -CF3 group can improve membrane permeability and bioavailability.[3] From a pharmacodynamic perspective, the trifluoromethyl group can engage in unique, non-covalent interactions with amino acid residues in the kinase active site, often leading to enhanced binding affinity and selectivity.[4] This guide provides an in-depth exploration of the application of 4-methyl-3-(trifluoromethyl)aniline and its close analogs in the synthesis of specific kinase inhibitors, offering detailed protocols and insights into the rationale behind their design.

The Urea Linkage: A Key Interaction Motif

A prominent class of kinase inhibitors derived from trifluoromethylanilines features a diaryl urea structure. This urea linkage is not merely a spacer but a critical pharmacophore that forms key hydrogen bond interactions with the hinge region of the kinase domain, a conserved structural element crucial for ATP binding.[5] The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, effectively anchoring the inhibitor in the active site. The seminal discovery of Sorafenib, a potent inhibitor of Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs), underscored the power of this chemical architecture.[6]

Application Example 1: Synthesis of Sorafenib-like Diaryl Urea Kinase Inhibitors

Sorafenib and its structural analog Regorafenib are prime examples of the successful application of a trifluoromethylaniline moiety in multi-kinase inhibitors.[7][8] While Sorafenib utilizes 4-chloro-3-(trifluoromethyl)aniline, the synthetic principles are directly applicable to its 4-methyl counterpart. The following protocol outlines a general and efficient method for the synthesis of such diaryl urea compounds.[1]

Synthetic Workflow

The synthesis of diaryl urea kinase inhibitors like Sorafenib can be conceptualized as a convergent process, typically involving three main stages: preparation of the "eastern" phenolic fragment, synthesis of the "western" trifluoromethylaniline-containing urea precursor, and the final coupling of these two components.[7]

Caption: Convergent synthesis of Sorafenib.

Detailed Synthetic Protocol: Preparation of a Sorafenib Analog

This protocol describes the synthesis of a diaryl urea via an isocyanate intermediate.

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

Materials: 4-Chloro-3-(trifluoromethyl)aniline, triphosgene, toluene (anhydrous), triethylamine.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.2 eq) to the solution and stir under a nitrogen atmosphere.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

-

Slowly add the triphosgene solution to the aniline solution via the dropping funnel at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by TLC or GC-MS until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride salt.

-

The resulting filtrate containing the isocyanate can be used directly in the next step or concentrated under reduced pressure to yield the crude isocyanate.

-

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

-

Materials: 4-Aminophenol, 4-chloro-N-methylpicolinamide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of 4-aminophenol (1.1 eq) in anhydrous DMSO, add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.

-

Stir the mixture for 30 minutes to form the phenoxide.

-

Add 4-chloro-N-methylpicolinamide (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 3: Final Coupling to Form the Diaryl Urea

-

Materials: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate solution (from Step 1), 4-(4-aminophenoxy)-N-methylpicolinamide (from Step 2), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM.

-

To this solution, add the toluene solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

The product will precipitate out of the solution as the reaction proceeds.

-

Collect the solid product by filtration, wash with a small amount of cold DCM, and dry under vacuum to yield the final diaryl urea.

-

Characterization Data (Representative)

| Compound | Molecular Formula | Mass (m/z) [M+H]+ | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) |

| Sorafenib | C21H16ClF3N4O3 | 465.09 | 2.75 (d, 3H), 6.95 (d, 2H), 7.15 (d, 1H), 7.30 (d, 2H), 7.38 (d, 1H), 7.60 (dd, 1H), 8.15 (d, 1H), 8.50 (d, 1H), 8.80 (s, 1H), 9.25 (s, 1H) |

Biological Context: Targeting Key Signaling Pathways

The kinase inhibitors synthesized from 4-methyl-3-(trifluoromethyl)aniline and its analogs often target multiple kinases involved in critical cancer-related signaling pathways.

The RAF-MEK-ERK Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10] Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in many cancers. Sorafenib is a potent inhibitor of RAF-1 kinase, thereby blocking downstream signaling and inhibiting tumor growth.[11]

Caption: Inhibition of the RAF-MEK-ERK pathway by Sorafenib.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[12] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis.[13] By inhibiting VEGFR-2, Sorafenib and similar molecules block the signaling cascade that leads to endothelial cell proliferation and migration, thus cutting off the tumor's blood supply.[14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tarjomefa.com [tarjomefa.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Raf-1 serine/threonine protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RAF kinase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. cusabio.com [cusabio.com]

- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-(trifluoromethyl)aniline

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9), a key intermediate in the pharmaceutical and agrochemical industries. This document offers a troubleshooting framework for common synthetic challenges, grounded in mechanistic principles to empower users to optimize their reaction outcomes.

Overview of Synthetic Strategies

The synthesis of 4-Methyl-3-(trifluoromethyl)aniline can be approached via two primary, industrially relevant routes: the classical reduction of a nitrated precursor and modern palladium-catalyzed cross-coupling. The choice of method often depends on the available starting materials, scale, and tolerance for specific reagents.

-

Route A: Bechamp Reduction. A traditional and cost-effective method involving the reduction of 4-nitro-2-(trifluoromethyl)toluene using metallic iron in an acidic medium.

-

Route B: Buchwald-Hartwig Amination. A modern, versatile cross-coupling reaction that forms the C-N bond by reacting an aryl halide (e.g., 4-chloro-1-methyl-2-(trifluoromethyl)benzene) with an ammonia source, catalyzed by a palladium-phosphine complex.

Below is a diagram illustrating these two synthetic pathways.

Caption: Primary synthetic routes to 4-Methyl-3-(trifluoromethyl)aniline.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that a researcher might encounter during their experiments. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Route A: Bechamp Reduction Troubleshooting

Question 1: My reaction has stalled, or the yield is significantly lower than the expected ~60%. What are the common causes?

Answer: Low yield in a Bechamp reduction is typically traced back to three main areas: reaction conditions, reagent quality, or workup procedure.

-

Causality - Reaction Kinetics: The Bechamp reduction is a heterogeneous reaction occurring on the surface of the iron particles.[1] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before reaching the final aniline.[2] If the reaction stalls, it's often because the mass transfer of the nitro compound to the iron surface is limited or the iron has become passivated.

-

Troubleshooting Steps:

-

Verify Iron Activation: The iron powder must be activated by the acid (typically HCl) to initiate the reaction. Ensure the initial exotherm occurs when warming the iron/acid slurry before adding the nitro compound.[3]

-

Monitor Reaction Progress: Track the disappearance of the oily, yellow starting material (4-nitro-2-(trifluoromethyl)toluene) by Thin Layer Chromatography (TLC). The product aniline will have a different Rf value and may stain differently. A common eluent system is dichloromethane/petroleum ether (1:3).[3]

-

Ensure Sufficient Reflux: The reaction often requires heating to reflux (external temperature of 100°C) to go to completion.[3][4] Inadequate temperature is a common reason for stalling.

-

Improve Agitation: As a heterogeneous reaction, vigorous stirring is essential to ensure good contact between the organic substrate, the aqueous acid, and the solid iron.

-

Question 2: The workup is difficult, and I'm losing product in a large volume of iron sludge. How can I improve product isolation?

Answer: The formation of a voluminous iron oxide/hydroxide sludge is a characteristic challenge of the Bechamp reduction.[5] The product aniline can be trapped within this emulsion-like mixture, making extraction inefficient.

-

Causality - Workup Chemistry: Upon completion, the reaction mixture is acidic. Neutralization with a base (e.g., NaOH) is necessary to deprotonate the anilinium salt to the free aniline, which is soluble in organic solvents. This neutralization precipitates iron hydroxides (Fe(OH)₂/Fe(OH)₃).[5]

-

Troubleshooting Steps:

-

Basification and Extraction: After cooling, carefully neutralize the reaction mixture with an aqueous base like sodium hydroxide solution. The goal is to reach a basic pH to ensure the aniline is in its free base form. Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and stir vigorously to extract the product.[5]

-

Filtration Aid: To manage the sludge, filter the entire mixture through a pad of Celite® (diatomaceous earth). This helps to break up the emulsion and retain the fine iron oxide particles. Wash the Celite pad thoroughly with the extraction solvent to recover any adsorbed product.

-

Salt Formation for Purification: For higher purity, an alternative to direct extraction is purification via salt formation. A detailed patent describes a method where after the initial workup, the crude product is dissolved in a solvent like diisopropyl ether and treated with an acid such as tartaric acid.[3] The resulting anilinium salt precipitates, is collected by filtration, and can be recrystallized to high purity. The free base can then be liberated by treatment with a base.[3]

-

| Parameter | Typical Condition | Rationale |

| Reducing Agent | Iron Powder | Cost-effective and efficient for aromatic nitro group reduction. |

| Acid | Concentrated HCl (catalytic amount) | Activates the iron surface and serves as a proton source. |

| Solvent | Water | Medium for the acid and allows for effective heat transfer. |

| Temperature | 70°C to initiate, then reflux (~100°C) | Ensures complete reaction and overcomes activation energy barriers.[4] |

| Reaction Time | Monitored by TLC until starting material is consumed | Varies with scale and efficiency of mixing. |

| Purification | Extraction or Recrystallization via salt formation | Removes inorganic byproducts and unreacted starting materials.[3] |

| Table 1. Summary of typical Bechamp reduction conditions. |

Route B: Buchwald-Hartwig Amination Troubleshooting

Question 3: My Buchwald-Hartwig amination reaction is giving low yield or has failed completely. What should I check first?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive catalytic cycle. Failure is almost always due to catalyst deactivation or suboptimal choice of reaction components for this specific substrate.

-

Causality - The Catalytic Cycle: The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6] A failure at any step will halt the reaction. The electron-withdrawing -CF₃ group makes the aryl halide electron-poor, which generally facilitates oxidative addition but can make the final reductive elimination more challenging.[7][8]

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

-

Troubleshooting Steps:

-

Atmosphere and Solvents: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your solvent (e.g., toluene, dioxane) is anhydrous and thoroughly degassed. The reaction should be set up under an inert atmosphere (Argon or Nitrogen) using either a glovebox or Schlenk techniques.[9]

-

Ligand Choice: This is critical. For electron-deficient aryl halides like those containing a -CF₃ group, bulky, electron-rich biaryl monophosphine ligands are required. These ligands stabilize the Pd(0) center and promote the crucial, often rate-limiting, reductive elimination step.[7][10] Good starting choices are XPhos, RuPhos, or BrettPhos.[7][11]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without interfering with the catalyst or substrate. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[12] Caesium carbonate (Cs₂CO₃) is a milder but often effective alternative.[12] Avoid hydroxide bases, which can lead to competing hydroxylation of the aryl halide.[10]

-

Ammonia Source: Direct use of ammonia gas can be challenging. Often, an ammonia surrogate like benzophenone imine followed by hydrolysis, or using a stable ammonium salt like ammonium hydroxide with a specialized ligand system, is employed.[10] For direct amination, L-glutamic acid can serve as a slow-release source of ammonia.

-

Question 4: I am observing a significant amount of a byproduct that appears to be 2-(trifluoromethyl)toluene. What is this side reaction and how can I minimize it?

Answer: The byproduct you are observing is the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[9]

-

Causality - Competing Pathways: After oxidative addition, the Ar-Pd(L)-X intermediate can undergo several transformations. In the desired pathway, it reacts with the amine. However, if a source of hydride is available (e.g., from the solvent, amine, or base), it can undergo reductive elimination with the hydride to form the hydrodehalogenated arene and regenerate Pd(0). This pathway is often competitive with the desired C-N bond formation.

-

Troubleshooting Steps:

-

Ligand Modification: The choice of ligand has the most significant impact on suppressing hydrodehalogenation. Bulky biarylphosphine ligands generally create a steric environment around the palladium center that favors reductive elimination of the larger amine coupling partner over a small hydride.[9] If hydrodehalogenation persists with a monophosphine ligand, switching to a bidentate (chelating) ligand like BINAP or DPPF can sometimes alter the geometry at the metal center and disfavor the hydrodehalogenation pathway.

-

Control Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often minimize side reactions. Start screening at around 80°C and adjust as needed.

-

Base Purity: Ensure the base is free from contaminants that could act as a hydride source. Use a freshly opened bottle of high-purity NaOtBu.

-

| Component | Recommended Choice | Rationale & Reference(s) |

| Pd Precatalyst | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | Common, reliable sources of Pd(0) upon reaction initiation.[12] |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphines are essential for coupling electron-deficient aryl halides.[7][11] |

| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases required for amine deprotonation.[12] |

| Solvent | Toluene or Dioxane | Anhydrous and degassed. Relatively non-polar solvents are generally preferred.[12] |

| Temperature | 80 - 110 °C | Must be optimized; high enough for reaction but low enough to minimize side reactions. |

| Table 2. Recommended starting conditions for Buchwald-Hartwig amination. |

Detailed Experimental Protocols

Protocol A: Bechamp Reduction of 4-nitro-2-(trifluoromethyl)toluene[3]

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (32 g), water (150 mL), and 36% concentrated hydrochloric acid (0.8 mL).

-

Heat the mixture to 70°C with vigorous stirring. A color change and exotherm should be observed as the iron is activated.

-

Begin the dropwise addition of 4-nitro-2-(trifluoromethyl)toluene (40 g). Maintain a steady reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux (external temperature ~100°C).

-

Monitor the reaction by TLC (1:3 Dichloromethane:Petroleum Ether) until the starting material spot is no longer visible.

-

Cool the reaction to room temperature. Carefully add a 2M NaOH solution until the mixture is basic (pH > 9).

-

Add ethyl acetate (200 mL) and stir vigorously for 30 minutes.

-

Filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with additional ethyl acetate (2 x 100 mL).

-

Separate the organic layer from the combined filtrate, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system. A reported yield for this procedure is approximately 61% with >98% purity.[3]

Protocol B: Representative Buchwald-Hartwig Amination

-

In a glovebox, add the aryl halide (e.g., 4-bromo-1-methyl-2-(trifluoromethyl)benzene) (1.0 eq), Pd₂(dba)₃ (0.01 eq), a suitable biarylphosphine ligand like XPhos (0.025 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask equipped with a stir bar.

-

Remove the flask from the glovebox and attach it to a Schlenk line under an argon atmosphere.

-

Add anhydrous, degassed toluene via syringe to the flask.

-

Add the ammonia source (e.g., benzophenone imine, 1.2 eq).

-

Heat the reaction mixture in a preheated oil bath to 100°C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- US Patent US6333434B1, "Preparation of trifluoromethylanilines", Google P

-

"One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na", The Royal Society of Chemistry, Accessed January 27, 2026. [Link]

- Chinese Patent CN106316864A, "Preparation method of 4-methyl-3-trifluoromethyl phenylamine", Google P

-

"Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand", eScholarship.org, University of California, Accessed January 27, 2026. [Link]

-

"Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)", Organic Syntheses, Accessed January 27, 2026. [Link]

- Chinese Patent CN108911989B, "Synthesis method of 2-methyl-3-trifluoromethylaniline", Google P

-

"ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions", ResearchGate, Accessed January 27, 2026. [Link]

-

"Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow", ChemRxiv, Accessed January 27, 2026. [Link]

- European Patent EP3904342A1, "Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)

-

"Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors", ACS Publications, Accessed January 27, 2026. [Link]

-

"Béchamp reduction", Wikipedia, Accessed January 27, 2026. [Link]

-

"The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides", PMC, NIH, Accessed January 27, 2026. [Link]

-

"Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine", ResearchGate, Accessed January 27, 2026. [Link]

-

"Palladium-Catalyzed Arylation of Fluoroalkylamines", Journal of the American Chemical Society, Accessed January 27, 2026. [Link]

-

"Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction", Oreate AI Blog, Accessed January 27, 2026. [Link]

-

"Bechamp Reduction", Chem-Station International Edition, Accessed January 27, 2026. [Link]

-

"Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides...", University of Windsor, Accessed January 27, 2026. [Link]

-

"Organic CHEMISTRY", TSI Journals, Accessed January 27, 2026. [Link]

-

"Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination...", ResearchGate, Accessed January 27, 2026. [Link]

-

"Ullmann Reaction", Organic Chemistry Portal, Accessed January 27, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 3. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 4. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Reduction of 4-Nitro-2-(Trifluoromethyl)toluene

Welcome to the dedicated technical support guide for the synthesis of 4-amino-2-(trifluoromethyl)toluene via the reduction of 4-nitro-2-(trifluoromethyl)toluene. This molecule is a critical building block in the pharmaceutical and agrochemical industries. However, its synthesis is not without challenges, stemming from the compound's unique electronic properties and the inherent energetic nature of nitro group reductions.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab and during scale-up. We will delve into the causality behind these challenges, offering not just what to do, but why you're doing it.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, frequently encountered issues in a question-and-answer format.

Question 1: My reaction is stalled or showing very slow conversion. What are the likely causes and how can I resolve this?

Answer: Incomplete or sluggish conversion is a classic problem in catalytic hydrogenation and other reduction methods. The root cause often lies with the catalyst, the reagents, or the reaction conditions.

Potential Causes & Solutions:

-

Catalyst Inactivity or Poisoning:

-

Causality: The catalyst (e.g., Palladium on Carbon, Raney Nickel) is the engine of your reaction. Its active sites can be poisoned by impurities like sulfur or halide compounds, which may be present in your starting material or solvent. The product amine itself can also adsorb onto the catalyst surface, inhibiting further reaction.[1] Catalytic hydrogenation also requires stringent precautions due to the flammable nature of the catalysts in air.[2]

-

Troubleshooting Steps:

-

Verify Catalyst Quality: Use a fresh batch of catalyst or test your current batch on a reliable standard reaction (e.g., hydrogenation of nitrobenzene).

-

Purify Starting Materials: Consider recrystallizing or passing your 4-nitro-2-(trifluoromethyl)toluene through a silica plug to remove baseline impurities.

-

Increase Catalyst Loading: As a pragmatic step, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor inhibition.

-

Consider Catalyst Modifiers: In some systems, the addition of rare earth element oxides (e.g., Gd₂O₃, Ce₂O₃) has been shown to enhance the activity of platinum-group metal catalysts.[1]

-

-

-

Insufficient Hydrogen Availability (for Catalytic Hydrogenation):

-

Causality: The reaction consumes a significant amount of hydrogen.[3] Poor mass transfer of hydrogen gas from the headspace into the liquid phase is a common bottleneck, especially at larger scales. Inadequate agitation fails to refresh the catalyst surface with hydrogen-saturated solvent.

-

Troubleshooting Steps:

-

Improve Agitation: Increase the stirring rate to create a vortex that enhances gas-liquid mixing. For larger reactors, ensure the impeller design is appropriate for gas dispersion.

-

Increase Hydrogen Pressure: Elevating the H₂ pressure increases its solubility in the solvent, driving the reaction forward. However, always operate within the pressure limits of your equipment.[4]

-

Check for Leaks: Ensure your reaction system is perfectly sealed. A slow leak can lead to a gradual drop in hydrogen pressure and stall the reaction.

-

-

-

Poor Substrate Solubility:

-

Causality: If the starting material has limited solubility in the chosen solvent, the reaction becomes mass-transport limited. This was noted as a potential issue for p-nitrotoluene reductions in certain solvent systems.[5]

-

Troubleshooting Steps:

-

Solvent Screening: Test alternative solvents or solvent mixtures. Alcohols like methanol and ethanol, or mixtures like THF-water, are common choices.[3][5]

-

Increase Temperature: Gently increasing the reaction temperature can improve solubility and reaction kinetics. However, this must be balanced against the risk of side reactions and the exothermicity of the reduction.[4]

-

-

Question 2: My final product is impure. I'm seeing significant byproducts in my NMR/LC-MS. What's going wrong?

Answer: The formation of byproducts points to issues with selectivity, often caused by over-reduction, side-reactions of intermediates, or reactions involving the trifluoromethyl group.

Potential Causes & Solutions:

-

Formation of Intermediates (Azoxy, Azo, Hydroxylamine):

-

Causality: The reduction of a nitro group to an amine is a multi-step process involving nitroso, hydroxylamine, azoxy, and azo intermediates. If the reaction conditions are not optimal, these intermediates can accumulate or participate in side reactions.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

-

-

Reductive Defluorination of the CF₃ Group:

-

Causality: While the trifluoromethyl group is generally robust, aggressive reduction conditions (e.g., high catalyst loading, high pressure, prolonged reaction times) can potentially lead to C-F bond cleavage, resulting in difluoro- or monofluoromethyl impurities. This type of reductive defluorination is a known possibility for trifluoromethylarenes under certain conditions.[6]

-

Troubleshooting Steps:

-

Question 3: How can I safely manage the reaction exotherm? I'm concerned about a runaway reaction.

Answer: This is a critical safety consideration. The reduction of aromatic nitro compounds is highly exothermic, and poor thermal management can lead to a dangerous runaway reaction.[4][8]

Causality & Control Strategies:

-

Understanding the Hazard: The decomposition of nitro compounds can be violent, and their thermal stability is often lowered by the presence of other chemicals or impurities in the reaction mixture.[8] The heat evolution rate can be too high for safe plant operation if not properly controlled.[4]

-

Control Measures:

-